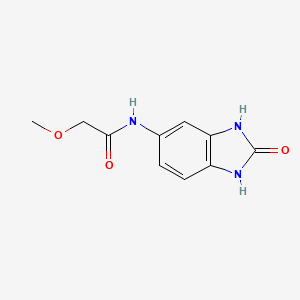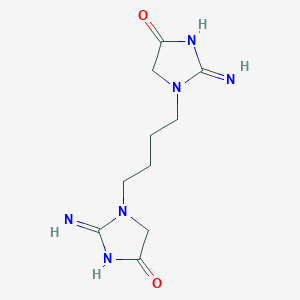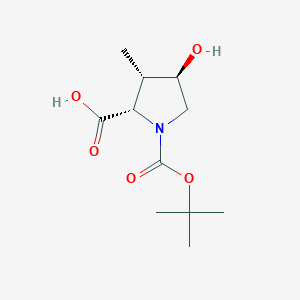
4-Bromo-3,5-dimethylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,5-dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of bromine and methyl groups at specific positions on the pyridazine ring imparts unique chemical properties to this compound, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylpyridazine typically involves the bromination of 3,5-dimethylpyridazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination or unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反应分析
Types of Reactions
4-Bromo-3,5-dimethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are typical conditions.
Major Products Formed
Substitution Reactions: Products include 3,5-dimethylpyridazine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include 3,5-dimethylpyridazine-4-carboxylic acid or 3,5-dimethylpyridazine-4-aldehyde.
Reduction Reactions: Products include dihydro-3,5-dimethylpyridazine or tetrahydro-3,5-dimethylpyridazine.
科学研究应用
4-Bromo-3,5-dimethylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions with nucleic acids.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and advanced materials due to its unique chemical properties.
作用机制
The mechanism of action of 4-Bromo-3,5-dimethylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, altering their function or structure. The bromine atom and methyl groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.
相似化合物的比较
4-Bromo-3,5-dimethylpyridazine can be compared with other similar compounds, such as:
3,5-Dimethylpyridazine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-3,5-dimethylpyridazine: Similar structure but with chlorine instead of bromine, leading to differences in chemical reactivity and biological activity.
3,5-Dimethylpyridazine-4-carboxylic acid: An oxidized derivative with different chemical properties and applications.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications in various fields.
属性
分子式 |
C6H7BrN2 |
|---|---|
分子量 |
187.04 g/mol |
IUPAC 名称 |
4-bromo-3,5-dimethylpyridazine |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-9-5(2)6(4)7/h3H,1-2H3 |
InChI 键 |
XXRYFGCNSONOBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=NC(=C1Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





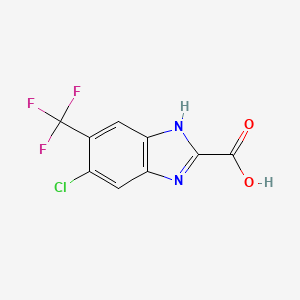


![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
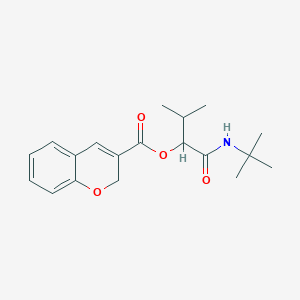
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
